

# The Genesis of Cianergoline: A Technical History and Pharmacological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cianergoline*

Cat. No.: *B1668975*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cianergoline**, a synthetic ergoline derivative, emerged from the dedicated research efforts in the latter half of the 20th century to explore the therapeutic potential of this complex chemical scaffold. While not as widely known as some of its ergoline cousins like Cabergoline or Bromocriptine, **Cianergoline** carved its niche through its distinct pharmacological profile, primarily characterized by its antihypertensive and intraocular pressure-lowering effects. This technical guide delves into the discovery, history, and core pharmacological data of **Cianergoline**, providing a comprehensive resource for researchers in pharmacology and drug development.

## Discovery and Historical Context

The development of **Cianergoline** can be traced back to the extensive research on ergoline alkaloids and their synthetic derivatives. These compounds, originally isolated from the ergot fungus (*Claviceps purpurea*), have a rich history in medicine, yielding drugs for a variety of conditions, including migraine, Parkinson's disease, and hyperprolactinemia.

While a singular "discovery paper" for **Cianergoline** is not readily apparent in the mainstream scientific literature, its origins are linked to the Italian pharmaceutical company Farmitalia. Early research in the 1980s from scientists at Farmitalia described the pharmacological activity of a novel ergoline derivative, identified by the internal code 355/1057 and the chemical name

2(R,S)-Cyano-3-(6-methylergolin-8 $\beta$ -yl)-propionamide. This compound is now known as **Cianergoline**.

Key initial studies focused on its cardiovascular and neuropharmacological effects, distinguishing it from other ergoline derivatives and highlighting its potential as a novel therapeutic agent.

## Chemical and Physical Properties

| Property          | Value                                                                |
|-------------------|----------------------------------------------------------------------|
| Chemical Name     | $\alpha$ -Cyano-6-methylergoline-8 $\beta$ -propanamide              |
| Synonyms          | Cianergolinum, 2-cyano-3-(6-methylergolin-8 $\beta$ -yl)propionamide |
| CAS Number        | 74627-35-3 <a href="#">[1]</a>                                       |
| Molecular Formula | C <sub>19</sub> H <sub>22</sub> N <sub>4</sub> O <a href="#">[1]</a> |
| Molecular Weight  | 322.41 g/mol <a href="#">[1]</a>                                     |

## Pharmacological Profile: Quantitative Data

The primary pharmacological actions of **Cianergoline** are its ability to lower blood pressure and reduce intraocular pressure. The following tables summarize the key quantitative data from early preclinical and clinical studies.

## Antihypertensive Effects

| Species/Model                         | Administration Route | Dose                                       | Effect on Blood Pressure                                                        | Reference            |
|---------------------------------------|----------------------|--------------------------------------------|---------------------------------------------------------------------------------|----------------------|
| Spontaneously Hypertensive Rats (SHR) | Oral                 | 1 - 20 mg/kg                               | Dose-related decrease in arterial blood pressure lasting for more than 6 hours. | Salvati et al., 1983 |
| Anesthetized Dogs                     | Intravenous          | Not specified                              | Inhibited the pressor response elicited by bilateral carotid occlusion.         | Salvati et al., 1983 |
| Patients with Essential Hypertension  | Oral                 | Up to $12 \pm 2$ mg (SD) daily for 4 weeks | Slight decrease in arterial pressure (from 159/104 to 152/98 mm Hg).            | Bise et al., 1985    |

## Intraocular Pressure (IOP) Lowering Effects

| Species                      | Administration Route | Dose            | Effect on Intraocular Pressure (IOP)         | Reference              |
|------------------------------|----------------------|-----------------|----------------------------------------------|------------------------|
| Rabbits                      | Topical              | 0.022 - 0.22 mg | Dose-related, unilateral ocular hypotension. | Potter & Shumate, 1987 |
| Rabbits (Water-loaded model) | Topical              | 0.22 mg         | Suppressed ocular hypertension.              | Potter & Shumate, 1987 |
| Capuchin Monkeys             | Topical              | 0.5 mg          | Slight reduction of IOP.                     | Potter & Shumate, 1987 |

# Mechanism of Action and Signaling Pathways

**Cianergoline**'s pharmacological effects are primarily mediated through its interaction with dopaminergic and adrenergic signaling pathways.

## Dopaminergic Activity

**Cianergoline** is classified as a dopaminergic agonist.<sup>[2]</sup> Its effects are consistent with the activation of dopamine D2 receptors. This is supported by the observation that its ocular hypotensive effect is antagonized by metoclopramide, a D2 receptor antagonist.

## Adrenergic Activity

Studies have indicated that **Cianergoline**'s mechanism of action also involves the modulation of the sympathetic nervous system. It has been shown to inhibit sympathetic neuronal function at prejunctional dopamine D2 receptors and postjunctional alpha-1 adrenoceptors. This dual action contributes to its antihypertensive and IOP-lowering properties.

## Signaling Pathway Diagrams

**Cianergoline**'s dual action on adrenergic signaling.

## Experimental Protocols

Detailed experimental protocols from the seminal studies on **Cianergoline** are summarized below to provide a methodological framework for researchers.

## Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

- Animal Model: Male Spontaneously Hypertensive Rats (SHR).
- Drug Administration: Administered orally via gavage at doses ranging from 1 to 20 mg/kg.
- Blood Pressure Measurement: Blood pressure was measured indirectly using the tail-cuff method at various time points following drug administration. For continuous monitoring in some experiments, direct arterial cannulation was employed.
- Experimental Workflow:



[Click to download full resolution via product page](#)

Workflow for assessing antihypertensive effects in SHR.

## Intraocular Pressure (IOP) Measurement in Rabbits

- Animal Model: New Zealand White rabbits.
- Drug Administration: Topical administration of **Cianergoline** (0.022 - 0.22 mg) to one eye, with the contralateral eye serving as a control.
- IOP Measurement: Intraocular pressure was measured using a calibrated applanation tonometer at baseline and at various time points after drug instillation.

- Water-Loading Model: To induce ocular hypertension, rabbits were given a rapid oral water load (60 ml/kg). **Cianergoline** was administered topically prior to the water load to assess its ability to prevent the subsequent rise in IOP.

## Cat Nictitating Membrane Contraction Assay

- Animal Model: Anesthetized cats.
- Experimental Setup: The nictitating membrane was prepared for recording isometric contractions. The cervical sympathetic nerve was isolated for electrical stimulation.
- Drug Administration: **Cianergoline** was administered intravenously or via close-arterial injection.
- Measurement: The contractions of the nictitating membrane in response to pre- and postganglionic sympathetic nerve stimulation and in response to exogenous norepinephrine were recorded before and after **Cianergoline** administration.
- Experimental Logic:



[Click to download full resolution via product page](#)

Logic of the cat nictitating membrane experiment.

## Conclusion

**Cianergoline** stands as a noteworthy example of the pharmacological diversity within the ergoline class of compounds. Its discovery and subsequent characterization have contributed to the understanding of dopaminergic and adrenergic modulation of cardiovascular and ocular physiology. While it may not have achieved the widespread clinical use of some of its analogs, the foundational research on **Cianergoline** provides valuable data and methodological insights for contemporary drug discovery and development efforts targeting these important signaling pathways. This technical guide serves as a consolidated resource to aid researchers in building upon this historical foundation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cianergoline | 74627-35-3 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [The Genesis of Cianergoline: A Technical History and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668975#cianergoline-discovery-and-history>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)